Methyl 6-bromonicotinate
Overview
Description
Methyl 6-bromonicotinate is a chemical compound with the empirical formula C7H6BrNO2 . It is a potential hypolipidemic agent and a nicotinic acid analog . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .
Molecular Structure Analysis
The molecular weight of Methyl 6-bromonicotinate is 216.03 . The SMILES string representation is COC(=O)c1ccc(Br)nc1 and the InChI key is NFLROFLPSNZIAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 6-bromonicotinate is a solid substance . It has a melting point of 106-110°C . The density is predicted to be 1.579±0.06 g/cm3 .Scientific Research Applications
Methyl Bromide as a Soil Fumigant
Methyl bromide is extensively used in agriculture as a soil fumigant. Research by Majewski et al. (1995) highlights its application techniques and its volatilization into the atmosphere after application. This study focused on estimating the post-application volatilization loss rates from different application practices in agriculture (Majewski, McChesney, Woodrow, Prueger, & Seiber, 1995).
Preparation of Nicotinic Acid Derivatives
Methyl 6-bromonicotinate has been used in the synthesis of nicotinic acid derivatives. A study by Clark (1976) demonstrated the preparation of Methyl nicotinate-5-2H via palladium-catalyzed deuterolysis of methyl 5-bromonicotinate. This process resulted in a significant yield of deuterium-labeled nicotinic acid, which is vital in chemical synthesis and pharmaceutical research (Clark, 1976).
Research on Alternatives to Methyl Bromide
With the growing concern over environmental impacts, there has been research on alternatives to methyl bromide for pest and pathogen control. Schneider et al. (2003) provide an overview of the research program developed by the Agricultural Research Service to find alternatives to methyl bromide, focusing on different cropping systems (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).
Synthesis of Bipyridine Ligands
Methyl 6-bromonicotinate has been used in the synthesis of bipyridine ligands. Galenko et al. (2019) developed a strategy for synthesizing 2,2'-bipyridine ligands, including 6,6'-binicotinates, using 4-propargylisoxazoles and 6-bromonicotinate. This research contributes to the field of coordination chemistry and materials science (Galenko, Novikov, Shakirova, Shakirova, Kornyakov, Bodunov, & Khlebnikov, 2019).
Safety And Hazards
Methyl 6-bromonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
methyl 6-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLROFLPSNZIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537837 | |
Record name | Methyl 6-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromonicotinate | |
CAS RN |
26218-78-0 | |
Record name | Methyl 6-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-Bromonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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